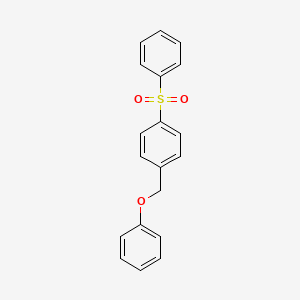![molecular formula C16H13FO2 B13891024 5'-Acetyl-2'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13891024.png)
5'-Acetyl-2'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Acetyl-2’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an acetyl group, a fluoro substituent, and a methyl group on the biphenyl structure, along with a carbaldehyde functional group. These structural features make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Acetyl-2’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. In this reaction, a boronic acid derivative of one aromatic ring is coupled with a halogenated derivative of another aromatic ring in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Acetyl-2’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:
Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5’-Acetyl-2’-fluoro-3-methyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 5’-Acetyl-2’-fluoro-3-methyl-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5’-Acetyl-2’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5’-Acetyl-2’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of biological pathways . The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde: Lacks the acetyl group.
5’-Acetyl-3-methyl-[1,1’-biphenyl]-4-carbaldehyde: Lacks the fluoro substituent.
5’-Acetyl-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde: Lacks the methyl group.
Uniqueness
5’-Acetyl-2’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the acetyl, fluoro, and methyl groups on the biphenyl structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C16H13FO2 |
|---|---|
Poids moléculaire |
256.27 g/mol |
Nom IUPAC |
4-(5-acetyl-2-fluorophenyl)-2-methylbenzaldehyde |
InChI |
InChI=1S/C16H13FO2/c1-10-7-13(3-4-14(10)9-18)15-8-12(11(2)19)5-6-16(15)17/h3-9H,1-2H3 |
Clé InChI |
FOLXOGLBZBQDBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)C)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




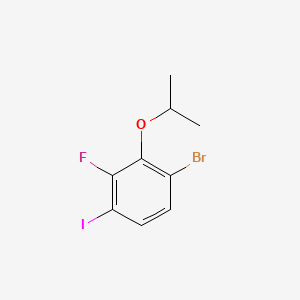
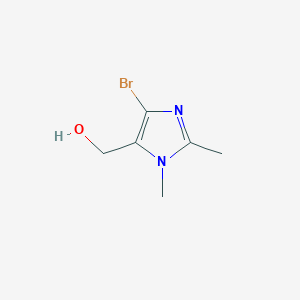
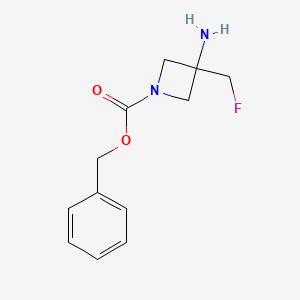
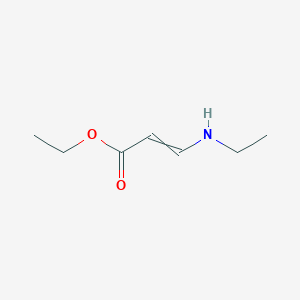
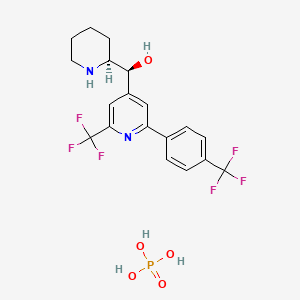

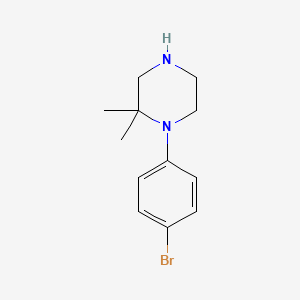
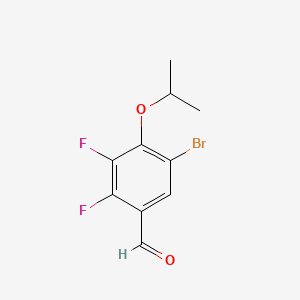
![4-[5-(furan-2-yl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13891013.png)


